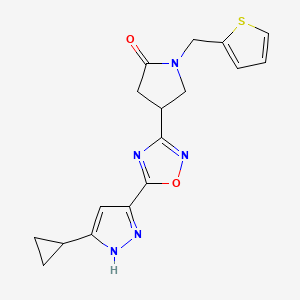

4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Description

4-(5-(3-Cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring and a thiophen-2-ylmethyl group. The 1,2,4-oxadiazole moiety is linked to a 3-cyclopropyl-1H-pyrazol-5-yl group, which introduces steric and electronic complexity. The compound’s design leverages hybrid heterocyclic systems, a strategy often employed to enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

4-[5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-15-6-11(8-22(15)9-12-2-1-5-25-12)16-18-17(24-21-16)14-7-13(19-20-14)10-3-4-10/h1-2,5,7,10-11H,3-4,6,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHCFIFHZLQYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C3=NC(=NO3)C4CC(=O)N(C4)CC5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one typically involves multi-step organic synthesis. Each functional group is introduced through specific reactions:

Pyrazole Formation: This can be achieved through the cyclization of hydrazines with 1,3-diketones.

Oxadiazole Formation: This involves the cyclization of acylhydrazides with carboxylic acids or their derivatives.

Pyrrolidinone Formation: This can be synthesized through the cyclization of amino acids or their derivatives.

Thiophene Introduction: This can be done through cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or pyrazole rings.

Reduction: Reduction reactions can occur at the oxadiazole or pyrrolidinone rings.

Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

May serve as a lead compound for the development of new pharmaceuticals.

Industry

Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | Pyrrolidin-2-one | Thiophen-2-ylmethyl, 1,2,4-oxadiazole | ~401.4* | Hybrid heterocycle, moderate polarity |

| 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | 1,2,4-Oxadiazole | 4-Trifluoromethylphenyl | ~350.3 | High lipophilicity, electron-deficient |

*Estimated based on analogous structures .

5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives

Compounds such as 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (e.g., 4a–k in ) differ in their substitution patterns:

- Core Heterocycle: Pyrimidinone instead of pyrrolidinone, introducing additional hydrogen-bonding sites.

- Synthetic Routes : Prepared via three-component cycloaddition with aldehydes and urea, a method adaptable to the target compound’s synthesis but requiring optimization for sterically hindered substituents .

- Bioactivity: Pyrimidinone derivatives often exhibit kinase inhibitory activity, suggesting the target compound’s pyrrolidinone core may similarly engage with enzymatic pockets.

Thiophene-Containing Analogues (e.g., Example 76 in )

Example 76 (2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) shares a thiophene moiety but differs in core structure (chromenone vs. pyrrolidinone):

- Fluorine Substituents : Fluorine atoms in Example 76 enhance metabolic stability and bioavailability, whereas the target compound’s cyclopropyl group may confer conformational rigidity .

- Biological Targets: Chromenone-pyrazolo[3,4-d]pyrimidine hybrids are reported as kinase inhibitors, suggesting the target compound’s 1,2,4-oxadiazole-pyrazole system could mimic these interactions .

Computational and Analytical Insights

- For instance, the trifluoromethylphenyl analog’s electron-deficient oxadiazole ring may exhibit stronger interactions with cationic residues in target proteins compared to the thiophenmethyl-substituted compound .

- Solubility and Aggregation : While focuses on quaternary ammonium compounds, its methodologies (e.g., spectrofluorometry for critical micelle concentration determination) could be adapted to study the aggregation behavior of hydrophobic analogs like the trifluoromethylphenyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.